molecular formula C21H20O10 B117821 Glucofrangulin CAS No. 23313-21-5

Glucofrangulin

Cat. No.: B117821
CAS No.: 23313-21-5
M. Wt: 432.4 g/mol
InChI Key: HSWIRQIYASIOBE-UHFFFAOYSA-N
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Description

Emodin 8-beta-D-glucoside is a member of hydroxyanthraquinones.
Emodin 8-glucoside has been reported in Polygonum with data available.

Properties

IUPAC Name

1,6-dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWIRQIYASIOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945988
Record name 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23313-21-5
Record name NSC257449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Illuminating the Core: A Technical Guide to the Structural Elucidation of Glucofrangulin A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the structural elucidation of Glucofrangulin A and B, two significant anthraquinone (B42736) glycosides. This document details the necessary experimental protocols, data interpretation, and logical frameworks required to unambiguously determine the chemical structures of these natural products.

Introduction

This compound A and B are members of the anthraquinone glycoside family, naturally occurring compounds found in the bark of Rhamnus frangula L. (Alder Buckthorn). These compounds are of significant interest due to their pharmacological properties, primarily their laxative effects. A thorough understanding of their precise chemical structures is paramount for quality control of herbal medicines, for the development of new therapeutic agents, and for understanding their mechanism of action at a molecular level. This guide will walk through the essential steps of their structural determination, from isolation to spectroscopic analysis.

Experimental Protocols

The structural elucidation of this compound A and B necessitates a systematic workflow, beginning with the isolation and purification of the compounds, followed by a suite of spectroscopic analyses.

Isolation and Purification of this compound A and B

A robust method for the extraction and separation of this compound A and B from the bark of Frangula alnus is critical. The following protocol is a composite of established methods for the isolation of anthraquinone glycosides.

Protocol 1: Extraction and Preliminary Separation

  • Plant Material Preparation: Dried and powdered bark of Frangula alnus is used as the starting material.

  • Ultrasonic Extraction:

    • Suspend approximately 300 mg of the powdered bark in a solvent mixture of 68% acetonitrile (B52724) (CH₃CN) in water.

    • Perform ultrasonic extraction for 25 minutes at a controlled temperature of 35°C. This method is efficient for extracting anthraquinone glycosides.

    • For larger scale preparations, a reflux extraction with 70% methanol-water (v/v) for 15 minutes can be employed.

  • Filtration and Concentration:

    • Filter the resulting extract to remove solid plant material.

    • The filtrate is then evaporated to dryness under reduced pressure to yield a crude extract.

  • Solid-Phase Extraction (SPE) for Enrichment:

    • The crude extract can be redissolved in a minimal amount of the extraction solvent and subjected to solid-phase extraction (SPE) using a C18 cartridge to enrich the glycosidic fraction and remove highly polar or non-polar impurities.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

For the final purification of this compound A and B, a preparative High-Performance Liquid Chromatography (HPLC) method is employed.

  • Column: A reversed-phase C18 column (e.g., MN Nucleodur C18, 125 x 4 mm, 3 µm particles for analytical scale, with larger dimensions for preparative scale).

  • Mobile Phase A: Water with 1.25 mL/L phosphoric acid (85%).

  • Mobile Phase B: Acetonitrile/Methanol (20:80 v/v).

  • Gradient Elution: A carefully optimized gradient is used to separate the closely related structures of this compound A and B. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest.

  • Flow Rate: 1 mL/min for analytical scale, adjusted for preparative scale.

  • Detection: UV detection at 435 nm is suitable for anthraquinones.

  • Fraction Collection: Fractions corresponding to the elution times of this compound A and B are collected, and the solvent is evaporated to yield the pure compounds.

Spectroscopic Analysis

The purified this compound A and B are then subjected to a series of spectroscopic analyses to determine their structures.

Protocol 3: Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HR-MS):

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

    • Inject the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ions ([M+H]⁺ or [M-H]⁻). This allows for the unambiguous determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion of interest and subject it to collision-induced dissociation (CID).

    • Acquire the MS/MS spectrum to observe the fragmentation pattern. This data is crucial for identifying the aglycone core and the sugar moieties, as well as their connectivity.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify the types and number of protons in the molecule.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system, which is essential for tracing the connectivity of protons in the sugar rings and the aglycone.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.[1] This is a key experiment for assigning the carbon signals based on the proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is the most critical experiment for connecting the different structural fragments, such as linking the sugar units to the aglycone and determining the glycosylation positions.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is important for establishing the stereochemistry of the glycosidic linkages.

Data Presentation and Interpretation

The data obtained from the spectroscopic experiments are meticulously analyzed to piece together the structures of this compound A and B.

Mass Spectrometry Data

High-resolution mass spectrometry provides the molecular formula, while tandem MS reveals the structural components.

Table 1: High-Resolution Mass Spectrometry Data for this compound A and B

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M-H]⁻
This compound AC₂₇H₃₀O₁₄578.1636577.14
This compound BC₂₆H₂₈O₁₄564.1479563.14

Table 2: Key MS/MS Fragmentation Data for this compound A and B

Precursor Ion (m/z)CompoundKey Fragment Ions (m/z)Interpretation
577.14This compound A415.10Loss of a hexose (B10828440) unit (glucose)
563.14This compound B431.10Loss of a pentose (B10789219) unit (apiose)

The MS/MS spectra of the glycosylated forms of these hydroxyanthracene derivatives are generally characterized by the loss of a sugar moiety.[2]

NMR Spectroscopy Data

The complete assignment of ¹H and ¹³C NMR spectra is achieved through the combined analysis of 1D and 2D NMR data. The following tables represent the type of data that would be generated and used for the structural elucidation.

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Assignments for the Aglycone Moiety of Glucofrangulins (in DMSO-d₆)

PositionδC (ppm)δH (ppm, mult., J in Hz)HMBC Correlations from H to C
1~161--
2~120~7.2 (d)C-4, C-10a
3~148--
4~118~7.5 (d)C-2, C-9a, C-10
4a~133--
5~115~7.0 (s)C-7, C-8a, C-10
6~162--
7~108~6.8 (s)C-5, C-8a, C-6
8~165--
8a~113--
9~181--
9a~119--
10~190--
10a~135--
3-CH₃~21~2.4 (s)C-2, C-3, C-4

Table 4: Representative ¹H and ¹³C NMR Chemical Shift Assignments for the Sugar Moieties of Glucofrangulins (in DMSO-d₆)

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations
Glucose
1'~100~5.1 (d)C-8 of aglycone
Rhamnose (this compound A)
1''~101~5.4 (d)C-6 of aglycone
Apiose (this compound B)
1'''~109~5.2 (d)C-6 of aglycone

Note: The chemical shift values are approximate and serve to illustrate the data required. The key to the elucidation lies in the HMBC correlations, which establish the connectivity between the sugar units and the aglycone.

Visualization of the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized to provide a clear understanding of the relationships between the different experimental stages.

Structural_Elucidation_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Final Structure plant Rhamnus frangula Bark extraction Ultrasonic Extraction plant->extraction hplc Preparative HPLC extraction->hplc pure_A Pure this compound A hplc->pure_A pure_B Pure this compound B hplc->pure_B ms HR-MS & MS/MS pure_A->ms nmr 1D & 2D NMR pure_A->nmr pure_B->ms pure_B->nmr mol_formula Molecular Formula ms->mol_formula fragments Structural Fragments (Aglycone + Sugars) ms->fragments connectivity Connectivity Map (HMBC, COSY) nmr->connectivity stereochem Stereochemistry (NOESY/ROESY) nmr->stereochem structure_A Structure of This compound A mol_formula->structure_A structure_B Structure of This compound B mol_formula->structure_B fragments->structure_A fragments->structure_B connectivity->structure_A connectivity->structure_B stereochem->structure_A stereochem->structure_B

Caption: Workflow for the structural elucidation of this compound A and B.

The following diagram illustrates the logical relationships in interpreting 2D NMR data for determining the structure of a glycoside like this compound A.

NMR_Logic_Diagram cosy COSY Spectrum proton_assign Proton Assignments (Aglycone & Sugars) cosy->proton_assign ¹H-¹H Correlations hsqc HSQC Spectrum carbon_assign Carbon Assignments hsqc->carbon_assign ¹H-¹³C Direct Correlations hmbc HMBC Spectrum fragment_connect Inter-fragment Connectivity (Glycosylation Sites) hmbc->fragment_connect ¹H-¹³C Long-Range Correlations noesy NOESY/ROESY Spectrum stereochem_assign Stereochemistry (Glycosidic Linkage) noesy->stereochem_assign Through-space Correlations proton_assign->hsqc Provides ¹H dimension proton_assign->hmbc proton_assign->noesy final_structure Complete 3D Structure proton_assign->final_structure carbon_assign->hmbc carbon_assign->final_structure fragment_connect->final_structure stereochem_assign->final_structure

Caption: Logical flow of 2D NMR data interpretation for glycoside structures.

Conclusion

The structural elucidation of this compound A and B is a meticulous process that relies on the synergistic application of modern analytical techniques. A combination of efficient isolation and purification protocols with comprehensive spectroscopic analysis, particularly high-resolution mass spectrometry and a suite of 2D NMR experiments, is essential for the unambiguous determination of their complex glycosidic structures. The detailed methodologies and data interpretation frameworks presented in this guide provide a solid foundation for researchers and professionals engaged in the study of these and other related natural products.

References

Methodological & Application

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Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Glucofrangulin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical compounds, such as Glucofrangulin, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles.

Immediate Safety and Handling Precautions

This compound A is classified as harmful if swallowed[1]. When handling this compound, it is crucial to adhere to the following precautionary measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and safety glasses.

  • Handling: Avoid the formation of dust[1]. Do not eat, drink, or smoke when using this product[1][2]. Wash hands thoroughly after handling[1].

  • Storage: Keep containers tightly closed and in a dry, well-ventilated place[2]. Protect from heat and direct sunlight[2].

In case of accidental release, pick up the material mechanically and dispose of the contaminated material as waste according to the procedures outlined below[1]. Do not allow the substance to enter sewers or surface/ground water[1].

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with many laboratory chemicals, must be conducted in accordance with local, regional, and national regulations[1][2]. It is imperative to manage all chemical waste as hazardous unless explicitly determined otherwise[3].

1. Waste Identification and Segregation:

  • Identify the waste as "Hazardous Chemical Waste."

  • Segregate this compound waste from other waste streams to prevent incompatible materials from mixing[4][5]. Specifically, keep it separate from acids, bases, and oxidizing agents[4].

2. Container Selection and Labeling:

  • Use a compatible, leak-proof container with a secure, screw-on cap[6]. The original manufacturer's container is often a suitable choice for solid waste[6].

  • Ensure the container is in good condition, with no signs of rust or leaks[7].

  • Clearly label the waste container with a "Hazardous Waste" tag, specifying the contents as "this compound Waste" and including the date when the waste was first added[6][7].

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA)[4].

  • Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container[6].

  • Keep the waste container closed at all times, except when adding waste[6][7].

4. Disposal of Empty Containers:

  • For containers that held this compound, they must be triple-rinsed with an appropriate solvent capable of removing the chemical[7].

  • The first rinsate must be collected and treated as hazardous waste[8]. Subsequent rinses with water can follow, and after air-drying, the container may be disposed of in the regular trash, depending on institutional policies[7].

5. Arranging for Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash[1][9].

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal service to arrange for pickup and proper disposal[6][10].

Quantitative Disposal Parameters

ParameterGuidelineCitation
pH for Drain Disposal (General) Not applicable for this compound. Generally between 5.5 and 10.5 for dilute, non-hazardous aqueous solutions.[9]
Maximum Accumulation Time Hazardous waste must be collected within 90 days of the start date on the label.[6]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream can be stored before collection is required.[6]
Container Headspace Leave at least one inch of headroom in liquid waste containers to allow for expansion.[4]

Experimental Protocol: Decontamination of Glassware

This protocol details the procedure for decontaminating glassware that has come into contact with this compound.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., ethanol (B145695) or isopropanol)

  • Deionized water

  • Hazardous waste container for rinsate

  • Personal Protective Equipment (PPE)

Procedure:

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent. The volume of the solvent should be sufficient to wet the entire contaminated surface.

  • Collect Rinsate: Collect the first solvent rinse in a designated hazardous waste container labeled "this compound Rinsate."[8]

  • Subsequent Rinses: The second and third solvent rinses should also be collected in the same hazardous waste container.

  • Water Rinse: After the solvent rinses, wash the glassware thoroughly with soap and water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry completely before reuse or storage.

Below is a logical workflow for the proper disposal of this compound.

Glucofrangulin_Disposal_Workflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A This compound Waste Generated B Segregate from Incompatible Waste (Acids, Bases, Oxidizers) A->B C Select Compatible, Leak-Proof Container B->C Contamination Prevention D Label with 'Hazardous Waste', Contents, and Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E Safe Accumulation F Use Secondary Containment E->F G Keep Container Sealed F->G H Contact EH&S or Licensed Waste Disposal Service G->H Disposal Request I Arrange for Waste Pickup H->I J Proper Off-Site Disposal I->J

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Glucofrangulin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling of Glucofrangulin A and B, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risk and ensuring compliant laboratory operations.

Immediate Safety and Hazard Information

This compound A and B are classified as Acutely Toxic Category 4 if ingested and are combustible solids.[1][2] The primary route of exposure is oral, but skin contact and inhalation of dust should also be avoided.

GHS Hazard Identification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity 4 (Oral)GHS07WarningH302: Harmful if swallowed[1][2]
Combustible SolidNo PictogramWarningCombustible Solid

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table outlines the minimum required PPE.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses, compliant with ANSI Z87.1 or EN166 standards.To shield eyes and face from dust particles and accidental splashes.
Skin and Body Protection - Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended. - Lab Coat: A long-sleeved, buttoned laboratory coat. - Clothing: Long pants and closed-toe shoes are required.To prevent skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is recommended if there is a potential for dust generation or aerosolization.To prevent inhalation of fine dust particles.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound. The following operational plan provides a step-by-step guide.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust.

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Decontamination Supplies: Have a spill kit readily available that is appropriate for solid chemical spills.

2. Handling and Use:

  • Donning PPE: Before handling, don all required personal protective equipment as specified in the table above.

  • Weighing and Aliquoting: When weighing, use a balance with a draft shield or conduct the operation within a fume hood to contain any dust. Use anti-static weigh paper or boats.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • General Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

4. Spill Management:

  • Small Spills: In case of a small spill, carefully sweep or scoop up the solid material, avoiding dust generation. Place the material into a labeled container for hazardous waste disposal. Clean the spill area with a wet cloth or paper towels and dispose of them as hazardous waste.

  • Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE (gloves, wipes, etc.), and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Disposal Route: Do not dispose of this compound down the drain or in the regular trash.[1] All this compound waste must be disposed of through your institution's hazardous waste management program. Contact your EHS department to arrange for pickup and disposal. Incineration is often the preferred method for the destruction of such chemical waste.[3]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

A Preparation & Engineering Controls (Fume Hood, Emergency Equipment) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) A->B Proceed when ready C Handling this compound (Weighing, Solution Preparation) B->C Enter handling area D Storage (Sealed Container, Ventilated Area) C->D Store unused material E Decontamination & Hand Washing C->E After handling F Waste Segregation (Contaminated PPE, Unused Product) C->F Generate waste D->C Retrieve for use E->B Before leaving area G Hazardous Waste Disposal (Contact EHS for Pickup) F->G Follow institutional protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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